molecular formula C14H9ClO5 B8731267 Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- CAS No. 2513-23-7

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)-

Cat. No.: B8731267
CAS No.: 2513-23-7
M. Wt: 292.67 g/mol
InChI Key: ZVJPWXDLEMVIHF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is an organic compound with the molecular formula C14H9ClO5. It is a white crystalline solid that is stable at room temperature and soluble in alcohol-based solvents . This compound is known for its unique chemical structure, which includes both chloro and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is typically synthesized through the reaction of 2,4-dihydroxy-5-chlorobenzoic acid with chlorocarbonyl chloride under alkaline conditions . The reaction involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The process requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

2513-23-7

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

2-(5-chloro-2,4-dihydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H9ClO5/c15-10-5-9(11(16)6-12(10)17)13(18)7-3-1-2-4-8(7)14(19)20/h1-6,16-17H,(H,19,20)

InChI Key

ZVJPWXDLEMVIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

AlCl3 (40.0 g, 300 mmol) was added to a solution of phthalic anhydride (20.0 g, 135 mmol) and 4-chlororesorcinol (18.8 g, 130 mmol) in 225 ml nitrobenzene and purged with N2. After stirring overnight, the solution was poured into a vigorously stirred biphasic solution of 750 ml hexanes and 1.0 L 0.5 M aqueous HCl. The solution was allowed to stir for 2 h and the light tan precipitate that formed was filtered and washed with 200 ml aqueous 0.1 M HCl and 300 ml hexanes. The crude product was crystallized from hot MeOH/H2O (12.1 g, 32%). 1H NMR (CD3OD) δ 6.48 (1 H, s), 6.95 (1 H, s), 7.39 (1 H, dd, J=7.2 1.5), 7.62-7.52 (2 H, m), 8.12 (1 H, dd, J=1.2, 7.8).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

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